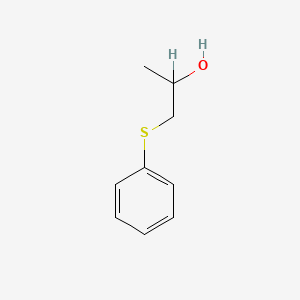

2-Propanol, 1-phenylthio-

Description

BenchChem offers high-quality 2-Propanol, 1-phenylthio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1-phenylthio- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

937-56-4 |

|---|---|

Molecular Formula |

C9H12OS |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

1-phenylsulfanylpropan-2-ol |

InChI |

InChI=1S/C9H12OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |

InChI Key |

LMWDPYSNDDVIAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Propanol, 1-phenylthio- CAS number and chemical properties

Technical Guide: 1-(Phenylthio)-2-propanol Core Identity & Applications in Pharmaceutical Synthesis

Executive Summary

This technical guide provides an in-depth analysis of 1-(phenylthio)-2-propanol , a critical

CRITICAL DISAMBIGUATION ALERT: The CAS number provided in the request (3016-19-1 ) corresponds to 2,6-dimethyl-2,4,6-octatriene (Alloocimene) , a terpene used in fragrances. The chemical name provided (2-Propanol, 1-phenylthio- ) corresponds to CAS 937-56-4 .

-

This guide focuses exclusively on the sulfide (1-(phenylthio)-2-propanol) as requested by the chemical name and the "drug development" context, where this compound is significantly more relevant than the terpene.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

1-(Phenylthio)-2-propanol is formed via the regioselective ring-opening of propylene oxide by thiophenol. It serves as a model substrate for asymmetric oxidation studies and a building block for biologically active sulfoxides.

Table 1: Physicochemical Datasheet

| Property | Specification |

| Chemical Name | 1-(Phenylthio)-2-propanol |

| Common Synonyms | 1-(Phenylthio)propan-2-ol; |

| Correct CAS Number | 937-56-4 |

| Molecular Formula | C |

| Molecular Weight | 168.26 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Boiling Point | 114–116 °C at 3.5 mmHg [1] |

| Density | ~1.11 g/mL at 25 °C [1] |

| Solubility | Soluble in EtOH, DCM, EtOAc, Toluene; Insoluble in Water |

| Chirality | Contains one stereocenter at C2.[1][2][][4][5][6][7][8] Usually synthesized as a racemate unless using chiral catalysts (e.g., Co-salen). |

Part 2: Synthetic Routes & Reaction Mechanisms

The synthesis of 1-(phenylthio)-2-propanol is a classic example of nucleophilic epoxide ring-opening. The reaction is governed by regioselectivity , where the nucleophile (thiophenolate) attacks the less sterically hindered carbon of the epoxide.

Mechanism: Regioselective Ring Opening

Under basic conditions, thiophenol is deprotonated to the thiophenolate anion (

Figure 1: Synthesis Pathway

Caption: Base-catalyzed nucleophilic attack of thiophenol on propylene oxide favors the primary carbon (C1), yielding the target

Part 3: Advanced Applications in Drug Discovery

Researchers utilize 1-(phenylthio)-2-propanol primarily as a scaffold for generating chiral sulfoxides . The sulfoxide moiety is a pharmacophore found in proton pump inhibitors (e.g., Esomeprazole) and other bioactive agents.

Asymmetric Oxidation Models

The sulfide sulfur is prochiral. Oxidation yields a sulfoxide with a new chiral center at the sulfur atom.

-

Application: Testing novel chiral oxidants (e.g., Titanium-tartrate systems, Vanadium-Schiff base complexes).

-

Goal: Achieve high enantiomeric excess (ee) in the conversion of the sulfide to the sulfoxide.

Ligand Synthesis

The hydroxyl group allows for further functionalization (e.g., to phosphinites), creating S,O- or S,P-ligands used in transition metal catalysis.

Figure 2: Oxidation & Functionalization Workflow

Caption: The sulfide core serves as a divergent intermediate for chiral sulfoxides (oxidation) or resolved esters (enzymatic kinetic resolution).

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(Phenylthio)-2-propanol

Validation: This protocol ensures high regioselectivity (>95:5) for the 1-substituted product.

-

Reagents: Thiophenol (50 mmol), Propylene Oxide (60 mmol), Triethylamine (Et

N, 1.0 mmol), Methanol (20 mL). -

Setup: 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Procedure:

-

Dissolve thiophenol and Et

N in methanol. Cool to 0 °C. -

Add propylene oxide dropwise over 15 minutes to prevent thermal runaway (exothermic reaction).

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Optional: Heat to 40 °C for 1 hour to ensure completion.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove methanol and excess propylene oxide.

-

Dilute residue with diethyl ether (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted thiophenol.

-

Wash with brine, dry over MgSO

, and concentrate.

-

-

Purification: Distillation under reduced pressure (bp ~115 °C @ 3.5 mmHg) or flash chromatography (Hexanes/EtOAc 9:1).

-

Validation (NMR): Look for the characteristic doublet of the methyl group at

~1.2 ppm and the multiplet for the methine proton (-CH-OH) at

Protocol B: Selective Oxidation to Sulfoxide

-

Reagents: 1-(Phenylthio)-2-propanol (10 mmol), Sodium Periodate (NaIO

, 11 mmol), Methanol/Water (1:1). -

Procedure:

-

Dissolve sulfide in MeOH/Water. Cool to 0 °C.

-

Add NaIO

in portions. -

Stir at 0 °C for 2 hours, then warm to RT.

-

-

Note: NaIO

is preferred over mCPBA for stopping at the sulfoxide stage without over-oxidation to the sulfone.

Part 5: Safety & Handling (HSE)

-

Thiophenol Hazard: The precursor, thiophenol, is highly toxic and possesses an intense, repulsive stench. All reactions must be performed in a high-efficiency fume hood.

-

Neutralization: Keep a bleach (sodium hypochlorite) bath ready to neutralize any thiophenol spills or glassware.

-

-

Product Safety: 1-(Phenylthio)-2-propanol is an irritant. Avoid contact with skin and eyes.[9][10]

-

Storage: Store under nitrogen to prevent slow autoxidation to the sulfoxide over time.

References

-

ChemSrc Database. (2025). 1-(Phenylthio)-2-propanol Physical Properties. Link

-

Royal Society of Chemistry. (2006). Highly regioselective ring-opening of epoxides with thiophenols in ionic liquids. Green Chemistry, 8, 350-355. Link

-

PubChem. (2025). 1-(Phenylthio)-2-propanol Compound Summary. National Library of Medicine.[11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 4. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]

- 5. (PDF) Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives [academia.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | C10H4F17I | CID 74885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. hamptonresearch.com [hamptonresearch.com]

- 11. youtube.com [youtube.com]

A Tale of Two Analogues: A Comparative Technical Guide to 1-(phenylthio)-2-propanol and 1-phenoxy-2-propanol

Abstract

In the landscape of chemical synthesis and material science, the subtle substitution of an oxygen atom for a sulfur atom can profoundly alter the physicochemical properties and reactivity of a molecule. This technical guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct compounds: 1-(phenylthio)-2-propanol and 1-phenoxy-2-propanol. While the latter is a well-documented and widely utilized glycol ether in the cosmetics, pharmaceutical, and coatings industries, its thioether analogue remains a more specialized and less-characterized molecule. This document will explore the core differences stemming from the ether versus thioether linkage, covering aspects of synthesis, physicochemical properties, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet significant impact of this heteroatom substitution.

Introduction: The Ether and Thioether Divide

1-phenoxy-2-propanol is a versatile and commercially significant compound, valued for its properties as a solvent, preservative, and coalescing agent.[1][2] Its utility is rooted in the stability of the ether bond and the presence of a secondary alcohol, which imparts a degree of hydrophilicity. By replacing the oxygen atom with sulfur, we arrive at 1-(phenylthio)-2-propanol, a thioether. This seemingly minor change introduces a host of new chemical characteristics. The sulfur atom, being larger and less electronegative than oxygen, creates a more polarizable and nucleophilic center, altering bond angles, bond lengths, and overall molecular reactivity.[3] This guide will systematically dissect these differences to provide a clear understanding of each molecule's unique profile.

Molecular Structure and Physicochemical Properties: A Comparative Overview

The fundamental difference between an ether and a thioether linkage dictates the geometry and electronic properties of the molecule. In 1-phenoxy-2-propanol, the C-O-C bond angle is approximately 110-120°, reflecting the sp³ hybridization of the oxygen atom. In contrast, the C-S-C bond angle in 1-(phenylthio)-2-propanol is closer to 90-100°, a consequence of the greater p-character in the sulfur's bonding orbitals. This structural variance influences the overall shape and steric accessibility of the molecules.

A summary of their key physicochemical properties is presented below. It is important to note that while extensive data is available for 1-phenoxy-2-propanol, its thio-analogue is less well-documented.

| Property | 1-phenoxy-2-propanol | 1-(phenylthio)-2-propanol | Key Differences & Implications |

| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂OS | Different elemental composition. |

| Molecular Weight | 152.19 g/mol [1] | 168.26 g/mol [4] | Higher molecular weight for the thioether. |

| Appearance | Colorless to pale yellow liquid[1] | No data available | Expected to be a liquid. |

| Boiling Point | 243 °C[5] | 110-112 °C (at 2 mm Hg)[1] | The thioether has a significantly lower boiling point, indicating weaker intermolecular forces. This is due to the reduced ability of the thioether to participate in hydrogen bonding compared to the ether. |

| Density | 1.064 g/mL at 20 °C[5] | No data available | Generally, thioethers are denser than their ether counterparts. |

| Water Solubility | 15.1 g/L at 20 °C[6] | No data available | Thioethers are typically less soluble in water than ethers due to weaker hydrogen bonding capabilities. |

| pKa (of propanol-OH) | No specific data, but typical for secondary alcohols (~16-18) | No specific data, but likely similar to the ether analogue. | The acidity of the hydroxyl group is not expected to be significantly different. |

| Refractive Index | n20/D 1.523[1] | No data available | This value is useful for characterization and purity assessment. |

Synthesis Methodologies: Pathways to Ether and Thioether Alcohols

The synthesis of both compounds typically involves the ring-opening of propylene oxide, a versatile and reactive epoxide.[7] The choice of nucleophile—phenol or thiophenol—determines the final product.

Synthesis of 1-phenoxy-2-propanol

The industrial production of 1-phenoxy-2-propanol is commonly achieved through the base-catalyzed reaction of phenol with propylene oxide.[8] The reaction proceeds via a nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring.

Experimental Protocol: Synthesis of 1-phenoxy-2-propanol

-

Preparation of Phenoxide: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve phenol in a suitable solvent (e.g., toluene). Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to generate the sodium or potassium phenoxide in situ.

-

Epoxide Addition: Heat the mixture to the desired reaction temperature (typically 80-150 °C). Slowly add propylene oxide to the reaction mixture via the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.

-

Workup and Purification: Upon completion, cool the reaction mixture and neutralize the catalyst with an acid (e.g., acetic acid). Wash the organic layer with water and brine to remove any salts and unreacted phenol.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure 1-phenoxy-2-propanol.[8]

Synthesis of 1-(phenylthio)-2-propanol

The synthesis of 1-(phenylthio)-2-propanol follows a similar strategy, employing thiophenol as the nucleophile. The reaction can be catalyzed by either a base or an acid.[1]

Experimental Protocol: Synthesis of 1-(phenylthio)-2-propanol

-

Reactant Mixture: In a sealed reaction vessel, combine thiophenol and a slight molar excess of propylene oxide.[1]

-

Thermal Reaction: Heat the mixture in a water bath, gradually increasing the temperature to 100 °C for approximately 30 minutes.[1] The reaction proceeds via the nucleophilic attack of the sulfur atom of thiophenol on the epoxide ring.

-

Reaction Monitoring: The reaction progress can be followed by GC or TLC.

-

Purification: After the reaction is complete, the product can be isolated and purified by vacuum distillation. A boiling point of 110-112 °C at 2 mm Hg has been reported for 1-(phenylthio)-2-propanol.[1]

Visualization of Synthetic Workflows

Caption: Comparative reactivity of 1-phenoxy-2-propanol and 1-(phenylthio)-2-propanol.

Safety and Toxicology

There is a significant disparity in the available safety and toxicological data for these two compounds, reflecting their different scales of industrial use.

-

1-phenoxy-2-propanol: This compound has been extensively studied and is generally considered to have low toxicity. It can cause serious eye irritation. [9][10]In cosmetics, its concentration is often restricted to 1%. [1]* 1-(phenylthio)-2-propanol: There is a lack of specific toxicological data for this compound. However, based on the properties of thiophenol, a starting material for its synthesis, it should be handled with care. Thiophenols are known for their pungent odors and potential toxicity. Standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential when handling this compound.

Conclusion

The substitution of oxygen with sulfur in the propanol backbone leads to two molecules with distinct chemical personalities. 1-phenoxy-2-propanol is a stable, reliable workhorse chemical with a broad range of applications driven by its inert ether linkage. In contrast, 1-(phenylthio)-2-propanol is a more reactive species, with its thioether group providing a handle for further chemical transformations. While currently less explored, its potential as a synthetic intermediate in pharmaceutical and materials science warrants further investigation. This guide highlights that even subtle changes in molecular architecture can lead to significant divergence in chemical properties and utility, a fundamental principle that continues to drive innovation in chemical research and development.

References

- Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL.

- ChemBlink. (n.d.). Phenoxy Propanol: Properties, Applications, and Industry Insights. Retrieved from a URL detailing the properties and uses of phenoxy propanol.

-

PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

- Shandong Minglang Chemical Co., Ltd. (n.d.). The usage of 1-Phenoxy-2-Propanol CAS 770-35-4.

- Chemicals.co.uk. (n.d.). PHENOXYPROPANOL.

- Davis, B. R., & Huisgen, R. (1953). The Reaction of Propylene Oxide with Thiophenol. Journal of the American Chemical Society, 75(13), 3267–3268.

- ChemicalBook. (n.d.). 1-Phenoxy-2-propanol CAS#: 770-35-4. Retrieved from a URL with chemical properties of 1-phenoxy-2-propanol.

- Ottokemi. (n.d.). 1-Phenoxy-2-propanol, ≥99%. Retrieved from a URL with information on the synthesis of 1-phenoxy-2-propanol.

- BenchChem. (2025). An In-depth Technical Guide to 4-(Phenylthio)phenol: Discovery, Synthesis, and Applications. Retrieved from a URL providing a guide on 4-(phenylthio)phenol.

- ChemSynthesis. (2025). 1-phenylsulfanyl-propan-2-ol.

- Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from a URL comparing thiols and thioethers to alcohols and ethers.

- ChemicalBook. (n.d.). 1-Phenoxy-2-propanol - Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Phenoxy-2-propanol.

- Environmental Protection Agency. (2025). 1-Phenoxy-2-propanol - GHS Data.

- YouTube. (2021). Recognizing Ether, Epoxide, and Thioether Groups. Retrieved from a URL of a video explaining the differences between ethers and thioethers.

- YouTube. (2020). Organic Chemistry Lessons - Thiols and Thioethers. Retrieved from a URL of a video on the properties of thiols and thioethers.

- BenchChem. (2025). comparing the reactivity of 4-(Phenylthio)phenol with other phenols.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. fishersci.com [fishersci.com]

- 6. youtube.com [youtube.com]

- 7. hammer.purdue.edu [hammer.purdue.edu]

- 8. itwreagents.com [itwreagents.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

Solubility Profiling of 1-(phenylthio)-2-propanol: Structural Insights & Measurement Protocols

This guide outlines the physicochemical profile, solubility behavior, and experimental characterization of 1-(phenylthio)-2-propanol , a critical intermediate in the synthesis of chiral sulfoxides and pharmaceutical building blocks.

Executive Summary

1-(phenylthio)-2-propanol (CAS: 6313-09-3) is a bifunctional organic intermediate featuring a lipophilic phenylthio group and a hydrophilic secondary hydroxyl group. It serves as a pivotal substrate in the synthesis of chiral sulfoxides (via asymmetric oxidation) and is frequently used as a model substrate for enzymatic kinetic resolution studies.

Understanding its solubility landscape is non-negotiable for process chemists designing crystallization purifications or biphasic reaction media. This guide provides a theoretical solubility framework, a validated Laser Monitoring experimental protocol, and the thermodynamic modeling equations required to upscale production.

Physicochemical Profile & Structural Analysis[1][2]

The solubility of 1-(phenylthio)-2-propanol is dictated by the competition between its hydrophobic aryl-sulfide tail and its hydrophilic hydroxyl head.

| Property | Value / Description | Impact on Solubility |

| Chemical Structure | Ph-S-CH₂-CH(OH)-CH₃ | Amphiphilic nature.[1] |

| Molecular Weight | 168.26 g/mol | Moderate size, favorable for organic solvents. |

| H-Bond Donors | 1 (-OH) | Soluble in protic solvents (Alcohols). |

| H-Bond Acceptors | 2 (-OH, -S-) | The sulfur atom is a soft base, enhancing solubility in soft polarizable solvents (e.g., DCM, Chloroform). |

| Lipophilicity (LogP) | ~2.3 (Predicted) | "Grease-loving." High affinity for aromatics and ethers; low aqueous solubility. |

| Chirality | 1 Chiral Center (C2) | Enantiomers (R/S) have identical solubility in achiral solvents but differ in chiral environments. |

Theoretical Solubility Prediction (Hansen Solubility Parameters)

Based on group contribution methods, we can predict the solubility behavior in common industrial solvents:

-

High Solubility: Methanol, Ethanol, Isopropanol (H-bonding match); Dichloromethane, Toluene (Dispersion/Polarity match).

-

Moderate Solubility: Ethyl Acetate, Acetonitrile.

-

Low Solubility: Water (Hydrophobic effect dominates), Hexane (Polarity mismatch due to -OH).

Experimental Protocol: Laser Monitoring Observation Technique

Standard gravimetric methods are slow and prone to error with viscous oils like 1-(phenylthio)-2-propanol. The Laser Monitoring method is the modern industry standard for generating precise solubility curves (

Methodology Logic

The system detects the last crystal disappearance (dissolution) or first crystal appearance (nucleation) by monitoring the transmittance of a laser beam through the solution.

Step-by-Step Protocol

Equipment:

-

Jacketed glass vessel (50 mL) with magnetic stirring.

-

Programmable circulating water bath (Accuracy ±0.05 K).

-

Laser source (< 5 mW, 650 nm).

-

Photo-detector/Light meter.

Procedure:

-

Preparation: Weigh a precise mass of solvent (

) into the vessel. -

Solute Addition: Add a known mass of 1-(phenylthio)-2-propanol (

) to create a mixture with a specific mole fraction ( -

Equilibration: Set the temperature 5 K below the expected dissolution point. Stir at 400 rpm.

-

Heating Ramp: Increase temperature slowly (0.1 K/min).

-

Detection: Continuously log laser transmittance intensity (

).-

Suspension:

is low (scattering by undissolved droplets/particles). -

Solution:

rises sharply to a maximum (

-

-

Data Point: Record the temperature at the inflection point as the Saturation Temperature (

) for that mole fraction. -

Repeat: Add more solute to the same vessel and repeat steps 3-6 to generate the full curve.

Experimental Workflow Diagram

Figure 1: Automated Laser Monitoring workflow for determining the solubility curve of 1-(phenylthio)-2-propanol.

Thermodynamic Modeling & Data Analysis

To utilize the experimental data for process design (e.g., cooling crystallization), the raw (

Modified Apelblat Equation

This is the most accurate empirical model for this class of compounds in organic solvents.

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[2]

- : Empirical parameters derived from regression.

-

Utility: Allows interpolation of solubility at any temperature within the range.

Van't Hoff Analysis

Used to determine the thermodynamic driving forces.[3]

-

Plot:

vs -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Interpretation for 1-(phenylthio)-2-propanol:

-

Endothermic (

): Solubility increases with temperature (typical for this compound). -

Entropy-driven: If

is large and positive, it indicates significant disordering of the solvent structure upon dissolution.

Applications & Process Implications

Synthesis of Chiral Sulfoxides

The primary utility of 1-(phenylthio)-2-propanol is as a precursor.

-

Reaction: Asymmetric oxidation (e.g., Kagan modification).

-

Solubility Relevance: The reaction is often performed in DCM or Toluene at low temperatures (-20°C). Accurate solubility data ensures the starting material remains dissolved while the product (sulfoxide) might be engineered to crystallize out.

Enzymatic Kinetic Resolution

Lipases (e.g., CAL-B) are used to acylate one enantiomer of 1-(phenylthio)-2-propanol.

-

Solvent Choice: Non-polar solvents like Hexane or MTBE are preferred to preserve enzyme activity.

-

Challenge: The substrate has low solubility in pure hexane.

-

Solution: Use a co-solvent system (e.g., Hexane + Toluene) optimized via the Apelblat model to balance enzyme stability with substrate loading.

Process Logic Diagram

Figure 2: Application pathways dictating solvent selection strategies.

References

-

Measurement Technique

-

Jouyban, A., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 30(2), 274-278. Link

-

-

Thermodynamic Modeling (Apelblat)

-

Zhang, Y., et al. (2023). "Solubility Measurement and Thermodynamic Modeling of N-(4-Methylphenyl-Z-3-chloro-2-(phenylthio)propenamide." Journal of Chemical & Engineering Data. Link

-

-

Structural Analog Data (2-phenyl-1-propanol)

-

BenchChem Technical Guide. "Solubility of 2-Phenyl-1-propanol in Organic Solvents." Link

-

-

Synthesis & Application

- General Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

Technical Guide: 1-(Phenylthio)-2-propanol as a Chiral Building Block for Pharmaceuticals

Executive Summary

This technical guide details the utility, synthesis, and application of 1-(phenylthio)-2-propanol (CAS: 1517-68-6 for S-enantiomer) as a versatile chiral scaffold in pharmaceutical development. Unlike its oxygen-analog (1-phenoxy-2-propanol), this sulfur-containing motif offers unique opportunities for bioisosteric replacement and serves as a critical precursor for chiral sulfoxides and

Part 1: Strategic Importance in Drug Design

The Sulfur Advantage: Bioisosterism and Reactivity

In medicinal chemistry, the replacement of an ether oxygen (–O–) with a sulfur atom (–S–) is a classic bioisosteric strategy used to modulate lipophilicity (LogP), metabolic stability, and receptor binding affinity. 1-(Phenylthio)-2-propanol serves as the foundational building block for thio-aryloxypropanolamines , a class of potent

Furthermore, the sulfide moiety acts as a "functional handle" that can be selectively oxidized to:

-

Chiral Sulfoxides: Useful as chiral auxiliaries in asymmetric synthesis or as the bioactive core in proton pump inhibitors (PPIs).

-

Sulfones: Highly stable, polar functional groups often found in anti-inflammatory agents and COX-2 inhibitors.

Chiral Fidelity

The biological activity of propanolamine derivatives is strictly governed by stereochemistry. Typically, the (S)-enantiomer of

Part 2: Synthesis Methodologies

Chemical Synthesis: Regioselective Ring Opening

The most atom-economical route to the racemic scaffold involves the nucleophilic attack of thiophenol on propylene oxide.

Mechanism:

The reaction proceeds via an

-

Green Chemistry Protocol: Recent advancements utilize water as the solvent without exogenous catalysts.[4] The hydrophobic effect accelerates the reaction, suppressing side reactions.

-

Reaction Scheme:

Biocatalytic Kinetic Resolution (Gold Standard)

To obtain the enantiopure (S)- or (R)-alcohol, lipase-catalyzed kinetic resolution is the industry standard due to its scalability and high enantiomeric excess (

Protocol: Lipase-Mediated Transesterification

-

Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435).

-

Acyl Donor: Vinyl acetate (irreversible donor).

-

Solvent:

-Hexane or Toluene (non-polar solvents enhance enzyme rigidity and selectivity).

Workflow Logic: The lipase selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.

-

Racemic Mixture + Vinyl Acetate

(R)-Acetate + (S)-Alcohol. -

Separation: The (R)-acetate is separated from the (S)-alcohol via flash chromatography or distillation.

-

Hydrolysis: The (R)-acetate can be chemically hydrolyzed to yield the (R)-alcohol if needed.

Part 3: Experimental Protocols

Protocol A: Enzymatic Resolution of (±)-1-(Phenylthio)-2-propanol

-

Reagents: Racemic 1-(phenylthio)-2-propanol (10 mmol), Vinyl acetate (30 mmol), Novozym 435 (20 mg/mmol),

-Hexane (50 mL). -

Procedure:

-

Dissolve substrate and vinyl acetate in

-hexane in a baffled flask. -

Add Novozym 435 and incubate at 30°C with orbital shaking (200 rpm).

-

Monitor conversion via HPLC (see Section 4). Stop reaction at 50% conversion (typically 24–48 hours).

-

Filter off the enzyme (recyclable).

-

Evaporate solvent and separate products via column chromatography (Silica gel; Hexane/EtOAc gradient).

-

-

Expected Yield: 45–48% for (S)-alcohol.

-

Expected Optical Purity:

.

Protocol B: Downstream Synthesis of Thio-Propranolol Analog

-

Step 1: Activation of (S)-1-(phenylthio)-2-propanol (e.g., Tosylation).

-

Step 2: Nucleophilic substitution with isopropylamine.[5]

-

Note: This step typically proceeds with inversion of configuration , converting the (S)-alcohol to the (R)-amine (if activating the alcohol) or retention (if opening a derived epoxide). Crucial: Verify stereochemistry at each step.

Part 4: Visualization of Workflows

Diagram 1: Chemo-Enzymatic Synthesis Pathway

This diagram illustrates the parallel pathways for chemical synthesis and enzymatic resolution.

Caption: Workflow for generating enantiopure (S)-1-(phenylthio)-2-propanol via green chemical synthesis and lipase-mediated resolution.

Diagram 2: Pharmaceutical Application Tree

Mapping the scaffold to specific drug classes and functional derivatives.

Caption: Divergent synthesis pathways from the core scaffold to bioactive pharmacophores.

Part 5: Analytical Quality Control

To ensure the integrity of the chiral building block, the following analytical methods are mandatory.

Chiral HPLC Method

Separation of enantiomers is achieved using polysaccharide-based stationary phases.

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase:

-Hexane : Isopropanol (90:10 v/v). -

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm.

-

Retention Times (Approx):

-

(S)-Enantiomer: ~14 min

-

(R)-Enantiomer: ~18 min

-

Note: Elution order must be verified with pure standards as it depends on specific column history.

-

NMR Characterization

-

H NMR (400 MHz, CDCl

-

Diagnostic Signal: The distinct doublet of doublets for the methylene protons adjacent to sulfur (

) confirms the regioselectivity of the ring opening (absence of primary alcohol isomer).

References

-

Kiss, V. et al. (2006). "Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives." Tetrahedron: Asymmetry, 17(15), 2220–2234.

- Kamal, A. et al. (2008). "Lipase-mediated resolution of 1-(phenylthio)-2-propanol: A versatile chiral building block.

-

Droux, S. & Félix, G. (2011). "Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD." Chirality, 23(S1), E105-E109.

-

Hara, Y. et al. (1978).[6] "Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative." Journal of Pharmaceutical Sciences, 67(9), 1334-1335.[6]

-

BenchChem Technical Support. "Chiral Separation of 2-Phenyl-1-propanol by HPLC." BenchChem Protocols.

-

Bahrami, K. et al. (2010). "Highly regioselective ring-opening of epoxides with thiophenols in ionic liquids without the use of any catalyst." Green Chemistry, 12, 627-630.

Sources

- 1. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. jmedchem.com [jmedchem.com]

- 6. Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(phenylthio)-2-propanol from thiophenol and propylene oxide

An in-depth guide to the synthesis of 1-(phenylthio)-2-propanol from thiophenol and propylene oxide, covering reaction mechanisms, detailed experimental protocols, purification techniques, and analytical characterization.

Introduction

1-(Phenylthio)-2-propanol is a valuable β-hydroxy thioether compound with applications in organic synthesis and materials science. Its synthesis through the reaction of thiophenol and propylene oxide is a classic example of a base-catalyzed nucleophilic ring-opening of an epoxide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of this compound, emphasizing the underlying chemical principles and practical laboratory procedures.

The reaction proceeds via a highly regioselective SN2 mechanism, where the thiolate anion, generated in situ, attacks the less sterically hindered carbon of the epoxide ring.[1][2][3][4] This process, often referred to as a "thiol-epoxy click reaction," is known for its efficiency and high atom economy.[5]

Reaction Mechanism and Rationale

The synthesis of 1-(phenylthio)-2-propanol involves the base-catalyzed ring-opening of propylene oxide by thiophenol. The mechanism can be broken down into two key steps:

-

Deprotonation of Thiophenol: A base, such as sodium hydroxide or a tertiary amine, deprotonates the acidic thiol group of thiophenol to form a highly nucleophilic thiophenolate anion.

-

Nucleophilic Attack: The thiophenolate anion then attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group, the attack preferentially occurs at the less substituted carbon (C1), leading to the formation of the secondary alcohol, 1-(phenylthio)-2-propanol. This is a classic SN2 reaction, resulting in an inversion of stereochemistry if a chiral epoxide is used.[2][3][4] The significant ring strain of the three-membered epoxide ring provides the driving force for this reaction, even though alkoxides are generally poor leaving groups.[1][3]

The choice of catalyst is crucial for the efficiency of this reaction. While strong bases like sodium hydroxide are effective, other catalysts such as potassium acetate complexed with 18-crown-6 ether have been shown to promote the reaction under milder conditions.[6]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 1-(phenylthio)-2-propanol.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Thiophenol | C₆H₅SH | 110.18 | 11.02 g | 0.10 |

| Propylene Oxide | C₃H₆O | 58.08 | 6.39 g | 0.11 |

| Sodium Hydroxide | NaOH | 40.00 | 0.40 g | 0.01 |

| Methanol | CH₃OH | 32.04 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 0.40 g (0.01 mol) of sodium hydroxide in 100 mL of methanol.

-

Addition of Thiophenol: To the stirred solution, add 11.02 g (0.10 mol) of thiophenol.

-

Addition of Propylene Oxide: Cool the mixture in an ice bath. Slowly add 6.39 g (0.11 mol) of propylene oxide to the reaction mixture using a dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 24 hours.

-

Work-up: After 24 hours, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer the solution to a separatory funnel. Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure to obtain the crude product.

Purification

The crude 1-(phenylthio)-2-propanol can be purified by vacuum fractional distillation or column chromatography.[7]

-

Vacuum Fractional Distillation: This method is effective for separating the product from impurities with significantly different boiling points.[7]

-

Column Chromatography: For impurities with similar boiling points but different polarities, column chromatography on silica gel is the preferred method. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be determined using thin-layer chromatography (TLC).[7]

Characterization

The structure and purity of the synthesized 1-(phenylthio)-2-propanol can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the sulfur atom, and the methyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and characteristic peaks for C-S and C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Thiophenol: Thiophenol is toxic, flammable, and has a strong, unpleasant odor.[8] It is harmful if swallowed, inhaled, or absorbed through the skin.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Propylene Oxide: Propylene oxide is a highly flammable and volatile liquid and a suspected carcinogen.[9][10][11] It is toxic if inhaled and can cause serious eye irritation.[9][10][11] Handle with extreme caution in a fume hood, away from ignition sources.[9][10][12]

-

Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with care and wear appropriate PPE.

Visualizing the Process

Reaction Mechanism

Caption: Base-catalyzed ring-opening of propylene oxide by thiophenol.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1-(phenylthio)-2-propanol.

References

-

Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications (RSC Publishing). Available at: [Link]

-

Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. Available at: [Link]

-

Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. Available at: [Link]

-

Propylene oxide - Standard Operating Procedure. Princeton University. Available at: [Link]

-

Highly Efficient and Stable Ni-Cs/TS-1 Catalyst for Gas-Phase Propylene Epoxidation with H2 and O2. MDPI. Available at: [Link]

-

Safety data sheet - BASF. Available at: [Link]

-

Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

-

Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

-

Propylene Oxide. Shell. Available at: [Link]

-

Reaction kinetics of direct gas-phase propylene epoxidation on Au/TS-1 catalysts. Iowa State University Digital Repository. Available at: [Link]

-

1-amino-2-phenylthio-2-propanol (C9H13NOS). PubChem. Available at: [Link]

-

Development of New Propylene Oxide Process. Sumitomo Chemical. Available at: [Link]

-

Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Academia.edu. Available at: [Link]

-

Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. ORBi UMONS. Available at: [Link]

-

1-phenyl-2-propanol Proton Full Spectrum. Wired Chemist. Available at: [Link]

-

1-Phenyl-2-propanol. PubChem. Available at: [Link]

-

Spectroscopic Constants of 1-Phenyl-2-propanol. ResearchGate. Available at: [Link]

-

THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses. Available at: [Link]

- US9174200B2 - Process for preparation of Ag—W oxide catalyst for the selective conversion of propylene to propylene oxide with molecular oxygen. Google Patents.

-

Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor. Patsnap Eureka. Available at: [Link]

-

Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Available at: [Link]

-

Preparation of 1-phenyl-2-propanol. PrepChem.com. Available at: [Link]

- US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. Google Patents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. orbi.umons.ac.be [orbi.umons.ac.be]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.es [fishersci.es]

- 10. download.basf.com [download.basf.com]

- 11. petrochemistry.eu [petrochemistry.eu]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Lipase-catalyzed transesterification of 1-(phenylthio)-2-propanol using Novozym 435

Application Note & Protocol

High-Efficiency Kinetic Resolution of 1-(Phenylthio)-2-propanol via Lipase-Catalyzed Transesterification with Novozym® 435

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 1-(phenylthio)-2-propanol using Novozym® 435, an immobilized Candida antarctica lipase B. Chiral 1-(phenylthio)-2-propanol and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2] Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for producing these enantiopure compounds.[1][3] This guide details the underlying principles, step-by-step experimental protocols, analytical methods for monitoring reaction progress, and strategies for enzyme reuse. It is intended for researchers, scientists, and drug development professionals seeking to implement robust biocatalytic processes.

Introduction and Scientific Principles

The demand for enantiomerically pure compounds is driven by the stereospecific nature of biological systems, where different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[3] Kinetic resolution is a cornerstone technique where one enantiomer of a racemic mixture reacts at a significantly higher rate than the other, allowing for their separation.[3]

Lipases (EC 3.1.1.3) have emerged as premier biocatalysts for such transformations due to their broad substrate scope, high enantioselectivity, and operational stability in non-aqueous environments.[4] They catalyze reactions under mild conditions, minimizing by-product formation and energy consumption.[3]

Novozym® 435: The Biocatalyst of Choice

Novozym® 435 is a highly versatile and widely used commercial biocatalyst. It consists of Candida antarctica lipase B (CALB) immobilized via interfacial activation onto a macroporous acrylic resin (Lewatit VP OC 1600).[1][5] This immobilization confers significant advantages:

-

Enhanced Stability: The immobilization matrix protects the enzyme from mechanical stress and harsh reaction conditions, allowing for operation at higher temperatures (typically 40-60°C) compared to free enzymes.[1][6]

-

Ease of Separation: As a solid catalyst, it can be easily recovered from the reaction mixture by simple filtration, facilitating product purification.

-

Reusability: Novozym® 435 can be reused for multiple reaction cycles, significantly improving process economics.[7][8]

The Transesterification Reaction

In this application, Novozym® 435 selectively catalyzes the acylation of one enantiomer of racemic 1-(phenylthio)-2-propanol using an acyl donor, such as vinyl acetate. The enzyme's chiral active site preferentially binds and acylates the (R)-enantiomer, converting it to (R)-1-(phenylthio)-2-propyl acetate. The (S)-enantiomer is left largely unreacted. By stopping the reaction at approximately 50% conversion, both the unreacted (S)-alcohol and the (R)-acetate product can be obtained with high enantiomeric excess (ee).[9]

Sources

- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. real.mtak.hu [real.mtak.hu]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 6. cliscent.com [cliscent.com]

- 7. researchgate.net [researchgate.net]

- 8. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives [academia.edu]

Application Notes & Protocols: Selective Oxidation of 1-(Phenylthio)-2-propanol to Chiral Sulfoxides

Abstract

Chiral sulfoxides are indispensable building blocks in modern organic and medicinal chemistry, serving as potent chiral auxiliaries and constituting the core of numerous pharmaceuticals, such as the blockbuster drug esomeprazole.[1][2][3] The asymmetric oxidation of prochiral sulfides represents the most direct and atom-economical route to these valuable compounds. This application note provides a detailed guide to the selective oxidation of a model β-hydroxy sulfide, 1-(phenylthio)-2-propanol, to its corresponding chiral sulfoxides. We focus on the well-established and highly reliable Kagan-Modena protocol, a modification of the Sharpless asymmetric epoxidation, which utilizes a chiral titanium-tartrate complex.[4][5] This guide explains the mechanistic rationale behind the protocol, offers a detailed step-by-step experimental procedure, outlines methods for determining enantiomeric purity, and provides troubleshooting insights for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

The stereogenic center at the sulfur atom in sulfoxides is configurationally stable, with a high barrier to pyramidal inversion, making them ideal for use as chiral controllers in asymmetric synthesis.[6][7] The selective synthesis of a single enantiomer of a sulfoxide is critical, as different enantiomers can exhibit vastly different biological activities.[1]

The asymmetric oxidation of sulfides has been achieved through various means, including biocatalytic methods and metal-catalyzed reactions.[8][9] Among the most robust and predictable methods for this transformation is the one developed independently by the groups of Kagan and Modena in 1984.[4][5] This system employs a catalyst generated in situ from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral dialkyl tartrate, typically diethyl tartrate (DET). The choice between D-(-)-DET or L-(+)-DET dictates which enantiomer of the sulfoxide is formed, offering exquisite control over the stereochemical outcome.

The substrate chosen for this guide, 1-(phenylthio)-2-propanol, is a β-hydroxy sulfide. The presence of the hydroxyl group is significant as it can act as a coordinating group to the titanium catalyst. This chelation creates a more rigid, well-defined transition state, which often leads to higher levels of enantioselectivity compared to simple alkyl aryl sulfides.

Mechanistic Rationale: The Basis for Stereoselectivity

The stereochemical outcome of the Kagan-Modena oxidation is governed by the formation of a chiral titanium-peroxo complex in the reaction medium. The generally accepted mechanism involves the following key steps, which explain the causal choices in the experimental protocol:

-

Catalyst Formation: Titanium(IV) isopropoxide reacts with two equivalents of the chiral diethyl tartrate (DET) to form a dimeric titanium-tartrate complex. In the Kagan variant, a stoichiometric amount of water is added, which is believed to bridge the titanium centers, creating a more structurally defined and active catalyst.[10]

-

Ligand Exchange: The substrate, 1-(phenylthio)-2-propanol, and the oxidant, a hydroperoxide like tert-butyl hydroperoxide (TBHP), displace isopropoxide ligands on the titanium center.

-

Directed Oxidation: The substrate's hydroxyl and sulfide moieties coordinate to the same titanium atom. This chelation, along with the steric environment created by the chiral tartrate ligands, forces the sulfide to adopt a specific orientation. The oxygen atom from the coordinated peroxide is then delivered intramolecularly to only one of the two lone pairs on the sulfur atom.[11] This directed attack is the origin of the high enantioselectivity.

The diagram below illustrates a plausible transition state for this directed oxygen transfer.

Caption: Proposed transition state for the Ti-catalyzed oxidation.

Detailed Experimental Protocols

This protocol is designed for the asymmetric oxidation of 1-(phenylthio)-2-propanol on a 1 mmol scale. All operations should be performed in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents

| Reagent | Formula | M.W. | Amount (1 mmol scale) | Moles (mmol) | Mol% / Equiv. |

| 1-(Phenylthio)-2-propanol | C₉H₁₂OS | 168.25 | 168 mg | 1.0 | 1.0 equiv. |

| Titanium(IV) isopropoxide | C₁₂H₂₈O₄Ti | 284.22 | 0.296 mL | 1.0 | 1.0 equiv. |

| Diethyl L-(+)-tartrate | C₈H₁₄O₆ | 206.19 | 0.43 mL | 2.0 | 2.0 equiv. |

| Water (deionized) | H₂O | 18.02 | 18 µL | 1.0 | 1.0 equiv. |

| tert-Butyl hydroperoxide | C₄H₁₀O₂ | 90.12 | ~0.22 mL | 1.1 | 1.1 equiv. |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 10 mL | - | - |

| Powdered 3Å Molecular Sieves | - | - | ~200 mg | - | - |

(Note: For the synthesis of the opposite enantiomer, substitute Diethyl D-(-)-tartrate.)

Step-by-Step Procedure

The entire workflow, from setup to analysis, is outlined below.

Sources

- 1. esports.bluefield.edu - Chiral Sulfoxides Synthesis [esports.bluefield.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [cora.ucc.ie]

- 6. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Bioreduction of 1-(phenylthio)propan-2-one to Chiral Alcohol

Executive Summary

This application note details the protocol for the biocatalytic reduction of 1-(phenylthio)propan-2-one (also known as phenylthioacetone) to its corresponding chiral alcohol, 1-(phenylthio)propan-2-ol . This transformation is critical in the synthesis of sulfur-containing chiral pharmacophores. While structurally analogous to the thienyl intermediates used in Duloxetine (Cymbalta) synthesis, this specific phenyl-thioether motif is a versatile building block for various non-steroidal anti-inflammatory drugs (NSAIDs) and beta-blocker analogs.

We present two validated methodologies:

-

Whole-Cell Biocatalysis: Utilizing Candida parapsilosis or Saccharomyces cerevisiae for cost-effective, cofactor-independent reduction.

-

Recombinant Enzymatic Reduction: Utilizing isolated Ketoreductases (KREDs) with a glucose dehydrogenase (GDH) cofactor recycling system for high enantiomeric excess (

).

Introduction & Mechanistic Insight

The Challenge of Chemoselectivity

Chemical reduction of 1-(phenylthio)propan-2-one using standard hydride reagents (e.g., NaBH

Mechanism of Action

The reaction is catalyzed by an NAD(P)H-dependent oxidoreductase. The enzyme transfers a hydride ion from the cofactor to the re- or si-face of the ketone carbonyl. To make this thermodynamically favorable and economically viable, a coupled cofactor regeneration system is required.

Figure 1: Bioreduction Mechanism & Cofactor Recycling

Caption: Coupled enzymatic system showing KRED-mediated reduction fueled by GDH-mediated glucose oxidation.

Biocatalyst Selection Guide

Selection depends on the desired enantiomer and scale. Recent studies (Sándor et al., 2024) have highlighted specific strains for "enantiocomplementary" synthesis.

| Biocatalyst Type | Strain / Enzyme | Product Configuration | Enantiomeric Excess ( | Scale Suitability |

| Whole Cell | Candida parapsilosis (WY12) | (S) | > 99% | Medium (Fermentation required) |

| Whole Cell | Saccharomyces cerevisiae | (S) | 60-85% (Variable) | High (Cheap, accessible) |

| Recombinant | Lactobacillus kefir ADH (LkADH) | (R) | > 99% | High (High specific activity) |

| Recombinant | Rhodococcus aetherivorans ADH | (S) | > 95% | High |

Expert Insight: For pharmaceutical applications like Duloxetine analogs, the (S)-enantiomer is typically the target.[1][2] Therefore, Candida parapsilosis or Rhodococcus ADH are the preferred catalysts.

Experimental Protocols

Protocol A: Whole-Cell Bioreduction (Cost-Effective)

Target: (S)-1-(phenylthio)propan-2-ol using Candida parapsilosis

Materials:

-

Strain: Candida parapsilosis (e.g., ATCC 7330 or similar industrial strain).

-

Media: YPD Broth (1% Yeast extract, 2% Peptone, 2% Dextrose).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

-

Substrate: 1-(phenylthio)propan-2-one (dissolved in 50% DMSO stock).

-

Co-substrate: Glucose.[3]

Step-by-Step Workflow:

-

Inoculation: Inoculate 50 mL YPD medium with a single colony. Incubate at 30°C, 200 rpm for 24 hours.

-

Harvesting: Centrifuge cells (4,000 x g, 10 min, 4°C). Discard supernatant.

-

Washing: Resuspend pellet in 20 mL KPi buffer (pH 7.0) to remove residual media components.[1] Centrifuge again.

-

Biotransformation Setup:

-

Resuspend cells (50 g/L wet cell weight) in 20 mL KPi buffer containing 5% (w/v) Glucose (for cofactor regeneration).

-

Add Substrate: Add 1-(phenylthio)propan-2-one to a final concentration of 10-20 mM.

-

Note: Add substrate dropwise or predissolved in DMSO (max 2% v/v final concentration) to prevent cell toxicity.

-

-

Reaction: Incubate at 30°C, 180 rpm for 24-48 hours. Open caps slightly (or use breathable seals) to allow gas exchange if oxidative regeneration is used, though fermentation is anaerobic/microaerophilic.

-

Monitoring: Sample 200 µL every 6 hours. Extract with Ethyl Acetate (EtOAc) and analyze via TLC or HPLC.

Protocol B: Recombinant Enzyme (High Purity/Scale)

Target: High ee (S)-Alcohol using KRED + GDH

Materials:

-

Enzyme: Commercial KRED screening kit (select (S)-selective enzyme) or Rhodococcus ADH lysate.

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) (20 U/mL) + NADP+ (0.5 mM).

-

Buffer: 100 mM KPi, pH 7.0 containing 1 mM

.

Step-by-Step Workflow:

-

Master Mix Preparation:

-

In a reaction vessel, combine:

-

Buffer (pH 7.0): 90% of volume.

-

Glucose: 1.5 equivalents relative to substrate.

-

NADP+: 0.5 mM (catalytic amount).

-

GDH: 5-10 Units per mmol substrate.

-

KRED Enzyme: 10-50 mg lyophilized powder (depending on specific activity).

-

-

-

Substrate Addition:

-

Dissolve 1-(phenylthio)propan-2-one in Isopropanol (IPA) or DMSO.

-

Add to mixture (Final conc: 50 mM).

-

-

Incubation:

-

Stir gently (magnetic stirrer) at 30°C for 16-24 hours.

-

Control: Maintain pH at 7.[4]0. The production of gluconic acid (from GDH cycle) will lower pH. Use an autotitrator with 1M NaOH or strong buffer capacity.

-

-

Termination:

-

Add equal volume of EtOAc or MTBE (Methyl tert-butyl ether) to stop the reaction.

-

Downstream Processing (DSP) & Purification

Figure 2: DSP Workflow

Caption: Standard isolation workflow for chiral alcohols from aqueous biotransformations.

DSP Protocol:

-

Quench: If using whole cells, centrifuge first to remove biomass. If using free enzyme, proceed directly to extraction.

-

Extraction: Extract the aqueous phase 3x with equal volumes of Ethyl Acetate (EtOAc).

-

Wash: Wash combined organic layers with Brine (sat. NaCl) to break any emulsions caused by proteins.

-

Dry: Dry over anhydrous

. -

Concentrate: Evaporate solvent under reduced pressure.

-

Purification: The crude oil is usually >90% pure. If necessary, purify via silica gel chromatography (Hexane:EtOAc, gradient 90:10 to 70:30).

Analytical Validation

To confirm the success of the protocol, you must validate the Conversion and Enantiomeric Excess (

HPLC Method (Chiral)

-

Column: Chiralcel OB-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm (Phenyl ring absorption).

-

Temperature: 25°C.

-

Expected Retention:

-

(S)-Enantiomer: Typically elutes first (check specific column certificate).

-

(R)-Enantiomer: Elutes second.

-

Note: Always run a racemic standard (produced via NaBH4 reduction) first to establish retention times.

-

Calculation

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (<20%) | Substrate Inhibition/Toxicity | Use a Fed-Batch approach (add substrate in pulses). Use a biphasic system (add 20% Hexane overlay). |

| Low | Presence of competing enzymes | If using whole cells (S. cerevisiae), endogenous oxidoreductases with opposite chirality may compete. Switch to Recombinant KREDs or C. parapsilosis. |

| Emulsion during Extraction | Protein/Cell debris | Filter reaction through Celite before extraction. Add more Brine during extraction. |

| pH Drift | GDH produces Gluconic Acid | Increase buffer strength to 200mM or use a pH-stat titrator. |

References

-

Sándor, E., Csuka, P., Poppe, L., & Nagy, J. (2024). Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. Molecules, 29(16), 3858. Link

-

Liu, Z. Q., et al. (2004). Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer. Chirality. (Foundational work on Duloxetine intermediates). Link

-

Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. (General review on KRED mechanisms). Link

-

BenchChem Application Note. Determining the Enantiomeric Purity of 2-Phenyl-1-propanol. (Analytical comparison for similar substrates). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Exploiting cell metabolism for biocatalytic whole-cell transamination by recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in lipase resolution of 1-(phenylthio)-2-propanol

The following technical guide is structured as a Tier 2/3 Support Knowledge Base for process chemists and researchers. It assumes a baseline understanding of enzymatic catalysis but addresses the specific nuances of resolving sulfur-functionalized secondary alcohols.

Ticket ID: RES-SULF-002

Topic: Optimization of Enantiomeric Excess (ee) and Selectivity (

Executive Summary & Mechanistic Insight

The kinetic resolution of 1-(phenylthio)-2-propanol presents unique challenges compared to its non-sulfur analog (1-phenyl-2-propanol) due to the high polarizability and bulk of the phenylthio group.

Success relies on exploiting the Kazlauskas Rule , where the lipase active site differentiates between the "medium" substituent (

-

The Challenge: The sulfur atom increases the flexibility of the "large" pocket binding, often leading to "leakage" (reaction of the slow enantiomer), which degrades optical purity (

) at high conversions. -

The Solution: Rigorous control of Water Activity (

) , Acyl Donor choice , and Solvent Hydrophobicity (Log P) .

Diagnostic Framework: Why is my ee low?

Before altering conditions, you must diagnose the root cause using the Selectivity Factor (

The Diagnostic Workflow

Use the following decision tree to identify your specific failure mode.

Figure 1: Diagnostic logic for identifying the root cause of low optical purity.

The Golden Metric: Calculating

For irreversible transesterification (using vinyl acetate), calculate

| Diagnosis | Action Required | |

| < 10 | Critical Failure | Change Enzyme Source (Screening required). |

| 10 - 20 | Moderate | Optimize Solvent & Temperature. |

| > 50 | Excellent | Process is healthy; adjust stop-time to manage yields. |

Standard Operating Procedure (SOP)

This protocol is the "Reference Standard" for 1-(phenylthio)-2-propanol. Deviations should be benchmarked against this.

Objective: Kinetic resolution via acetylation.

Target:

Materials

-

Substrate: 1-(phenylthio)-2-propanol (Racemic).

-

Enzyme: Burkholderia cepacia lipase (Lipase PS "Amano" IM or equivalent).

-

Why: Lipase PS accommodates bulky sulfur side chains better than CAL-B in many aromatic sulfide resolutions.

-

-

Acyl Donor: Vinyl Acetate (5 equivalents).

-

Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE).

-

Additives: Molecular Sieves (4Å), activated.

Step-by-Step Protocol

-

Preparation:

-

Dry the solvent over molecular sieves for 24h. Water content must be

. -

Reasoning: Excess water causes hydrolysis of the product ester (reverse reaction), destroying

.

-

-

Reaction Setup:

-

Dissolve 1-(phenylthio)-2-propanol (50 mM) in the dry solvent.

-

Add Vinyl Acetate (5 equiv).[2]

-

Equilibrate to 30°C (Do not overheat; sulfur compounds can poison enzymes at high temps).

-

-

Initiation:

-

Add Lipase PS (20 mg/mL).

-

Shake/Stir at 200 rpm. Do not use a magnetic stir bar directly on the enzyme (grinding effect deactivates it). Use an orbital shaker or overhead stirrer.

-

-

Monitoring (The Critical Step):

-

Sample at t=1h, 4h, 12h, 24h.

-

Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

-

Stop point: Terminate reaction when conversion (

) reaches exactly 40-45% (for high

-

-

Termination:

Optimization & Troubleshooting Guide

Scenario A: "My E-value is good (>50), but reaction is too slow."

Root Cause: Substrate inhibition or internal diffusion limitations.

-

Fix 1 (Solvent): Switch to n-Hexane or Toluene .

-

Fix 2 (Acyl Donor): Switch to Isopropenyl Acetate .

Scenario B: "My E-value is low (<15)."

Root Cause: Non-specific binding. The enzyme cannot distinguish the methyl group from the phenylthio-methyl group.

-

Fix 1 (Temperature): Lower temperature to 4°C - 10°C .

-

Fix 2 (Enzyme Screening): If Lipase PS fails, switch to CAL-B (Novozym 435) .

-

Note: CAL-B has a narrower active site. It may be slower with the bulky sulfur group but often provides higher rigidity and selectivity.

-

Scenario C: "I have high ee, but yield is dropping."

Root Cause: The reaction is running past 50% conversion.

-

Visual Explanation: In kinetic resolution, the maximum theoretical yield of one enantiomer is 50%. As conversion pushes past 50%, the enzyme begins to eat into the remaining "slow" enantiomer, increasing its optical purity but destroying the chemical yield.

Data Visualization: Solvent Effects

The choice of solvent correlates with the Log P (partition coefficient).

| Solvent | Log P | Relative Activity | Expected | Recommendation |

| Acetonitrile | -0.33 | < 5% | Low | Avoid (Strips water) |

| THF | 0.49 | 10% | Low | Avoid |

| MTBE | 0.94 | 60% | Moderate | Good (Balance of solubility/activity) |

| Toluene | 2.50 | 85% | High | Excellent |

| n-Hexane | 3.50 | 100% | High | Best (If substrate is soluble) |

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol as the acyl donor?

A: No. Using ethanol makes the reaction reversible (equilibrium constant

Q2: The sulfur atom seems to be oxidizing to a sulfoxide. How do I prevent this? A: This is a common side reaction if peroxides are present in your ether solvents (MTBE/DIPE).

-

Protocol: Test solvents with peroxide strips. If positive, pass through a column of basic alumina.

-

Alternative: Perform the reaction under an Argon atmosphere.

Q3: How do I determine the absolute configuration of my product? A: Do not assume the Kazlauskas rule holds 100% without verification.

-

Isolate the product ester.

-

Hydrolyze it chemically (NaOH/MeOH) to the alcohol.

-

Compare optical rotation

with literature values for 1-(phenylthio)-2-propanol. -

Literature Benchmark: The (S)-enantiomer of similar phenyl-alkanols is usually the slower reacting species, leaving the unreacted alcohol enriched in the (S)-form (assuming Lipase PS/CAL-B).

Q4: Can I reuse the enzyme? A: Yes, if immobilized (e.g., Novozym 435 or Lipase PS-IM). Wash the beads with dry hexane and store at 4°C. Do not wash with water or polar solvents, as this removes the essential water layer required for catalysis.

References

-

Kazlauskas, R. J., et al. (1991).[9] "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa."[9] Journal of Organic Chemistry.

- Relevance: Establishes the fundamental predictive model for secondary alcohol resolution.

-

Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron.

- Relevance: Comprehensive review of lipase applications, specifically covering solvent effects and acyl donors.

-

Baba, N., et al. (1990). "Lipase-catalyzed kinetic resolution of sulfur-containing secondary alcohols." Agricultural and Biological Chemistry.

- Relevance: Direct application of lipase resolution to sulfur-functionalized alcohols, highlighting the specific challenges of the phenylthio group.

-

Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates.

-

Relevance: Validates the industrial scalability of using Lipase PS and Vinyl Acetate.[4]

-

Sources

- 1. almacgroup.com [almacgroup.com]

- 2. (PDF) Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives [academia.edu]

- 3. mdpi.com [mdpi.com]

- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Drastic enhancement of the enantioselectivity of lipase-catalysed esterification in organic solvents by the addition of metal ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. mdpi.com [mdpi.com]

Technical Support Center: Purification of 1-(phenylthio)-2-propanol

Welcome to the technical support center for common challenges encountered during the synthesis and purification of 1-(phenylthio)-2-propanol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the prevalent issue of residual thiophenol, which is easily identified by its potent and disagreeable odor.[1][2]

Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to efficiently remove this impurity, ensuring the integrity and quality of the final product.

Section 1: Safety First - Handling Thiophenol Contamination

Before attempting any purification protocol, it is crucial to acknowledge the hazards associated with thiophenol. It is a toxic, flammable liquid with a stench that is detectable at extremely low concentrations.[3][4]

-

Handling: All work must be conducted in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (consult manufacturer compatibility charts), safety goggles or a face shield, and a lab coat.[6][7][8]

-

Spills: Thiophenol spills must be neutralized immediately. Small spills can be treated with a solution of sodium hypochlorite (bleach), which oxidizes the thiol to less odorous compounds.[4][9][10] Never use powdered bleach or other dry, strong oxidizers, as this can lead to autoignition.[4]

-

Waste: All contaminated materials (glassware, solvents, silica gel) must be treated as hazardous waste. Glassware should be decontaminated by soaking in a bleach bath overnight before standard cleaning.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my 1-(phenylthio)-2-propanol product have such a strong, unpleasant odor?

A: The persistent, foul odor is the signature of residual thiophenol (benzenethiol), a starting material used in the synthesis of 1-(phenylthio)-2-propanol.[1][2] The most common synthetic route involves the ring-opening of propylene oxide with thiophenol. If the reaction does not go to completion or if an excess of thiophenol is used, it will remain as a significant, odorous impurity in the crude product.

Q2: What are the primary strategies for removing residual thiophenol?

A: There are three main strategies, which can be used individually or in combination:

-

Extractive Workup: This method leverages the acidic nature of thiophenol (pKa ≈ 6.6)[2]. Washing the crude product with a basic aqueous solution deprotonates the thiophenol, forming a water-soluble thiophenolate salt that partitions into the aqueous layer.

-

Oxidative Quenching: This approach chemically converts the volatile and odorous thiophenol into the non-volatile and largely odorless diphenyl disulfide.[1][11] This disulfide is typically a solid and can be more easily separated by filtration or chromatography.

-

Chromatographic Purification: Techniques like flash column chromatography or Solid-Phase Extraction (SPE) can separate the 1-(phenylthio)-2-propanol product from both thiophenol and its oxidation byproducts based on differences in polarity.[12]

Q3: How do I know when the thiophenol has been successfully removed?

A: The most immediate indicator is the significant reduction or complete absence of the characteristic odor. However, for scientific rigor, analytical confirmation is essential. This can be achieved by:

-

Thin-Layer Chromatography (TLC): Compare the purified product to a standard of thiophenol.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can quantify the level of residual thiophenol and other impurities with high precision.[13][14][15]

Section 3: Troubleshooting Common Purification Issues

Q: I performed several washes with aqueous sodium bicarbonate (NaHCO₃), but the smell persists. What went wrong?

A: This is a common issue. The root cause is likely related to the basicity of your wash.

-

Causality: Sodium bicarbonate is a weak base. While it can deprotonate thiophenol, the equilibrium may not be driven sufficiently into the aqueous phase, especially if the thiophenol concentration is high.

-

Solution: Switch to a stronger, non-nucleophilic base like 1-2 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for the aqueous wash. The significantly higher pH will ensure complete deprotonation of the acidic thiophenol, making it highly soluble in the aqueous layer.[2] Be cautious not to use an extended exposure time, which could potentially lead to side reactions with your product, although 1-(phenylthio)-2-propanol is generally stable under these conditions.

Q: After my purification attempt, I see a new, less polar spot on my TLC plate. What is it?

A: The new spot is very likely diphenyl disulfide.[1]

-

Causality: Thiophenols are highly susceptible to oxidation, especially in the presence of air (aerobic oxidation) under neutral or basic conditions.[11][16] During the workup, some of the thiophenol impurity likely oxidized to form diphenyl disulfide.

-

Solution: This is not necessarily a problem, as diphenyl disulfide is odorless and often easier to remove than thiophenol via flash chromatography due to its different polarity. If you want to avoid its formation, minimize the exposure of your crude product to air, especially after adding a base. Consider sparging your solvents with nitrogen or argon.

Q: My product yield is very low after an oxidative workup. Why?

A: Over-oxidation is the most probable cause.

-

Causality: While the thioether group in your 1-(phenylthio)-2-propanol product is less reactive than the thiol group in thiophenol, it can still be oxidized to a sulfoxide or sulfone under harsh conditions.[17] Using an excess of a strong oxidant (e.g., concentrated bleach or hydrogen peroxide) can lead to the degradation of your desired product.

-

Solution: Use a mild and controlled amount of oxidant. For instance, titrate the crude mixture with a dilute iodine solution until the color persists, indicating that all the thiol has been consumed.[18] Alternatively, use a milder oxidant like hydrogen peroxide in a controlled manner.[11]

Section 4: In-Depth Purification Protocols

Method 1: Extractive Workup with a Basic Wash

This should be the first method attempted for bulk removal of thiophenol. It is efficient, cost-effective, and scalable.

Principle: Exploits the acidity of thiophenol to convert it into a water-soluble salt.

Detailed Protocol:

-

Dissolve the crude 1-(phenylthio)-2-propanol product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of 1 M aqueous sodium hydroxide (NaOH).

-

Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

-